![molecular formula C24H16N2O4S B2471662 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 389127-27-9](/img/structure/B2471662.png)
3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a chromenyl, thiazolyl, and naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Mode of Action
It is suggested that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, and cyclization .
Biochemical Pathways
It is known that coumarins, a group of benzopyran compounds to which this compound belongs, are ubiquitous in nature, especially in plants, and are present in notable amounts in several species . They are involved in various biochemical pathways, but the specific pathways affected by this compound need further investigation.
Biochemical Analysis
Biochemical Properties
It is known that the compound contains one methoxy group, one lactone, and two methyl-groups . The length of C—C double bond are longer than the length of C—N double bond . Both of the configuration of the C—C double bond and the configuration C—N double bond are in type E .
Molecular Mechanism
It is known that the compound contains one methoxy group, one lactone, and two methyl-groups . The length of C—C double bond are longer than the length of C—N double bond . Both of the configuration of the C—C double bond and the configuration C—N double bond are in type E .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methoxy-2-naphthoic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups in the chromenyl and naphthalene moieties can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carboxamide positions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioethers
Scientific Research Applications
Biological Activities
The compound has been explored for several potential applications:
Anticancer Activity
Numerous studies have indicated that compounds containing thiazole and coumarin moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, thiazole derivatives have demonstrated selectivity against specific cancer types, such as colon and lung cancers, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
Research has highlighted the antibacterial efficacy of thiazole-coumarin hybrids. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of growth:
- Case Studies : A series of coumarin-based thiazoles were synthesized and evaluated for their antibacterial activity. Some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. Antioxidants are critical in mitigating oxidative stress-related diseases:
- Research Findings : Studies have shown that certain structural modifications can enhance the antioxidant activity of coumarin derivatives, suggesting that the target compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolyl hydrazones, also show comparable bioactivities.
Naphthalene Derivatives: Naphthoic acid derivatives are structurally related and have similar chemical properties .
Uniqueness
What sets 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide apart is the combination of these three distinct moieties in a single molecule, which may result in unique synergistic effects and enhanced bioactivity compared to its individual components .
Biological Activity
The compound 3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic derivative that combines various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H19N3O6S. Its structure includes a naphthalene core linked to a thiazole and chromenone moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity, as it enhances interactions with cellular targets .
- Antimicrobial Properties : Compounds containing chromenone and thiazole moieties have demonstrated antimicrobial effects against several pathogens, including bacteria and fungi .
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which are relevant in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is likely mediated through several mechanisms:
- Cytotoxicity : The thiazole ring interacts with DNA and proteins, disrupting cellular processes and leading to apoptosis in cancer cells.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells .
- Enzyme Inhibition : The structural components allow for effective binding to enzyme active sites, inhibiting their function and subsequently altering metabolic pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity Study :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Data Tables
Below are tables summarizing key findings from studies related to the biological activity of compounds similar to this compound.
Properties
IUPAC Name |
3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4S/c1-29-21-12-15-7-3-2-6-14(15)10-18(21)22(27)26-24-25-19(13-31-24)17-11-16-8-4-5-9-20(16)30-23(17)28/h2-13H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYDIUXRPTHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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